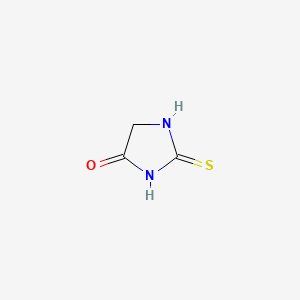

2-Thiohydantoin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWULZWUXSCWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060121 | |

| Record name | 4-Imidazolidinone, 2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-87-7 | |

| Record name | Thiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiohydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2PH1A61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Thiohydantoin from Amino Acids and Thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-thiohydantoins, a pivotal class of heterocyclic compounds, through the reaction of amino acids and thiourea. This reaction offers a straightforward and efficient route to a diverse range of 5-substituted 2-thiohydantoins, which are valuable scaffolds in medicinal chemistry and drug development. This document details the underlying reaction mechanism, provides robust experimental protocols, presents quantitative data for various amino acids, and outlines key applications, including the renowned Edman degradation for protein sequencing and their emerging role as anticancer agents.

Introduction

2-Thiohydantoins are sulfur analogs of hydantoins, characterized by a five-membered ring containing nitrogen and sulfur atoms. The versatility of the 2-thiohydantoin core allows for a wide array of substitutions, making it a "privileged scaffold" in medicinal chemistry. Derivatives of this compound exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticonvulsant, and anticancer properties.

The synthesis of 2-thiohydantoins from α-amino acids and thiourea is a classical and widely utilized method due to its simplicity, cost-effectiveness, and scalability. This direct condensation reaction provides a facile route to enantiomerically pure 2-thiohydantoins, preserving the stereochemistry of the starting amino acid. This guide will delve into the technical aspects of this synthesis, providing researchers with the necessary information to successfully prepare and utilize these valuable compounds.

Reaction Mechanism and Stereochemistry

The reaction proceeds through a direct condensation between an α-amino acid and thiourea, typically under heating conditions in the absence of a solvent. The proposed mechanism involves two key steps:

-

Amide Bond Formation: One of the amino groups of thiourea attacks the carboxyl group of the amino acid, leading to the formation of an amide bond with the elimination of a water molecule.

-

Intramolecular Cyclization: The α-amino group of the amino acid then performs a nucleophilic attack on the thiocarbonyl carbon of the thiourea moiety. This is followed by the elimination of an ammonia molecule to yield the final this compound ring structure.

A significant advantage of this method is that it generally proceeds without racemization at the α-carbon of the amino acid, thus preserving its original stereochemistry. However, it is important to note that prolonged heating at very high temperatures (above 220°C) can lead to partial racemization.

Below is a diagram illustrating the proposed reaction mechanism:

Quantitative Data Summary

The reaction of α-amino acids with thiourea has been shown to be effective for a wide range of amino acids, particularly those with non-polar side chains. The yields are generally moderate to high, as summarized in the table below.

| Amino Acid | R-Group | Reaction Conditions | Yield (%) | Reference |

| Glycine | -H | 180-195°C, 30 min | 91 | |

| L-Alanine | -CH₃ | 180-195°C, 30 min | 92 | |

| L-Valine | -CH(CH₃)₂ | 180-195°C, 30 min | 93 | |

| L-Leucine | -CH₂CH(CH₃)₂ | 180-195°C, 30 min | 94 | |

| L-Isoleucine | -CH(CH₃)CH₂CH₃ | 180-195°C, 30 min | 96 | |

| L-Phenylalanine | -CH₂Ph | 180-195°C, 30 min | 93 | |

| L-Proline | -(CH₂)₃- | 180-195°C, 30 min | 92 | |

| L-Tryptophan | -CH₂-indole | 180°C, 45 min | 87 | |

| L-Tyrosine | -CH₂-Ph-OH | 180-195°C, 30 min | 88 | |

| L-Methionine | -(CH₂)₂SCH₃ | 180-195°C, 30 min | 89 |

Note: The reaction conditions generally involve heating a mixture of the amino acid and thiourea (typically in a 1:3 molar ratio) in an oil bath.

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted 2-Thiohydantoins

This protocol is a general method applicable to many α-amino acids with non-polar side chains.

Materials:

-

α-Amino acid

-

Thiourea

-

Round-bottom flask

-

Oil bath with magnetic stirrer and heating capabilities

-

Silica gel for column chromatography (optional)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate) (optional)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine the desired α-amino acid and thiourea in a 1:3 molar ratio.

-

Heat the mixture in an oil bath to a temperature between 180-200°C with stirring. The mixture will melt and may fume.

-

Continue heating for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Precipitation (for products from amino acids with non-polar side chains): Add deionized water to the reaction mixture. The this compound product, being less soluble, will precipitate out while the excess thiourea will dissolve. Collect the solid product by filtration, wash with cold water, and dry.

-

Silica Gel Column Chromatography (for other products or for higher purity): Dissolve the crude product in a suitable solvent and purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Synthesis of (S)-5-isopropyl-2-thiohydantoin from L-Valine

Procedure:

-

Combine 2.0 g of L-valine and 3.9 g of thiourea in a 50 mL round-bottom flask.

-

Heat the mixture in an oil bath to 190°C with stirring for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of deionized water and stir vigorously.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with two 20 mL portions of cold deionized water.

-

Dry the product under vacuum to yield (S)-5-isopropyl-2-thiohydantoin.

Spectroscopic Data

The synthesized 2-thiohydantoins can be characterized by various spectroscopic techniques. Below is a summary of typical spectroscopic data for 5-methyl-2-thiohydantoin, derived from L-alanine.

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 1.35 (d, 3H, CH₃), 4.25 (q, 1H, α-H), 9.90 (s, 1H, NH), 11.70 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 18.5 (CH₃), 58.0 (α-C), 177.0 (C=O), 185.0 (C=S) |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1740 (C=O stretch), ~1550 (C-N stretch), ~1200 (C=S stretch) |

| Mass Spec (MS) | M⁺ (calculated for C₄H₆N₂OS): 130.02 |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Applications in Research and Drug Development

Edman Degradation for Protein Sequencing

A cornerstone application of this compound chemistry is the Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus.

The workflow involves the following key steps:

-

Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid), which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.

-

Conversion: The thiazolinone derivative is then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatographic methods (e.g., HPLC), and the cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acid.

The following diagram illustrates the workflow of the Edman degradation:

Anticancer Drug Development

Numerous this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action can be diverse, often involving the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell proliferation and survival.

An experimental workflow for assessing the anticancer activity of newly synthesized this compound derivatives typically involves a multi-stage process:

-

Compound Synthesis and Library Generation: A diverse library of this compound derivatives is synthesized, often by varying the starting amino acid.

-

In Vitro Cytotoxicity Screening: The compounds are screened against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀) values.

-

Mechanism of Action Studies: For promising lead compounds, further studies are conducted to elucidate their mechanism of action. This can include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.

-

In Vivo Efficacy Studies: The most potent and mechanistically understood compounds are then evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.

The following diagram outlines a typical workflow for anticancer drug discovery based on this compound scaffolds:

Conclusion

The synthesis of 2-thiohydantoins from amino acids and thiourea remains a highly relevant and practical method for accessing a diverse range of these valuable heterocyclic compounds. Its operational simplicity, cost-effectiveness, and ability to retain stereochemistry make it an attractive approach for researchers in academia and industry. The broad spectrum of biological activities exhibited by this compound derivatives, coupled with their utility in fundamental biochemical techniques like the Edman degradation, ensures their continued importance in chemical biology and drug discovery. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis and application of this versatile class of molecules.

2-Thiohydantoin: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoin, a sulfur analog of hydantoin, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its versatile structure allows for modifications at various positions, influencing its physicochemical properties and biological activities.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of this compound and its derivatives, with a focus on its applications in drug discovery.

Chemical Structure and Properties

This compound, with the chemical formula C₃H₄N₂OS, consists of an imidazolidine ring with a carbonyl group at position 4 and a thiocarbonyl group at position 2.[1][2] The presence of the thiocarbonyl group significantly influences the molecule's electronic properties and reactivity compared to its oxygen analog, hydantoin.[3]

The this compound core possesses both hydrogen bond donors (at N1 and N3) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur), enabling it to participate in various intermolecular interactions, which is crucial for its biological activity and crystal packing.

Tautomerism: this compound can exist in different tautomeric forms, primarily the thione-oxo, thiol-oxo, and thione-enol forms. The thione-oxo form is generally the most stable.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂OS | |

| Molecular Weight | 116.14 g/mol | |

| Melting Point | 229-231 °C (decomposes) | |

| pKa | ~8.5 | |

| Solubility | Insoluble in water; Soluble in 1N NH₄OH (50 mg/ml) | |

| Appearance | Yellowish crystalline solid |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, with the most common methods involving the reaction of α-amino acids or their derivatives with a source of thiocyanate.

General Synthetic Approaches

-

From α-Amino Acids and Thiourea: A straightforward and scalable method involves the direct condensation of an α-amino acid with thiourea at elevated temperatures (170-220 °C) in the absence of a solvent.

-

From Acyl-α-amino Acids and Thiocyanate: Acylated α-amino acids, such as aceturic acid or hippuric acid, react with thiocyanate in the presence of acetic anhydride to yield this compound derivatives.

-

From α-Amino Acid Esters and Isothiocyanates: A one-pot, three-component reaction involving an α-amino acid ester, an aldehyde, and an isothiocyanate can efficiently produce substituted 2-thiohydantoins.

Experimental Protocols

Synthesis of this compound from Glycine and Ammonium Thiocyanate

This protocol is a representative example of this compound synthesis.

Materials:

-

Glycine

-

Ammonium thiocyanate

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine (1 equivalent), ammonium thiocyanate (1.2 equivalents), and acetic anhydride (3 equivalents).

-

Heat the mixture to reflux with stirring for 2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification by Recrystallization: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Typical Parameters: Spectrometer frequency: 400 MHz; Temperature: 25 °C; Number of scans: 16; Relaxation delay: 1 s.

-

Expected Signals: The protons on the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets at lower fields (higher ppm values) compared to their hydantoin counterparts. The CH₂ protons at position 5 will appear as a singlet.

-

-

¹³C NMR Spectroscopy:

-

Typical Parameters: Spectrometer frequency: 100 MHz; Temperature: 25 °C; Number of scans: 1024; Relaxation delay: 2 s; Proton decoupled.

-

Expected Signals: The most characteristic signal is the thiocarbonyl carbon (C=S) at position 2, which resonates at a significantly lower field (around 180-200 ppm) compared to the carbonyl carbon in hydantoin. The carbonyl carbon at C4 appears around 170-175 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Analysis:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Expected Absorption Bands:

-

N-H stretching: Broad peak in the region of 3100-3400 cm⁻¹.

-

C=O stretching (at C4): Strong absorption band around 1700-1745 cm⁻¹.

-

C=S stretching: Characteristic absorption in the range of 1100-1300 cm⁻¹. The absence of a C=O stretch in the 1750-1780 cm⁻¹ region helps distinguish it from hydantoin.

-

Biological Activities and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, including anticancer, anti-androgen, antiviral, and antimicrobial properties.

Anti-Androgen Activity and the Androgen Receptor (AR) Signaling Pathway

Certain this compound derivatives, most notably enzalutamide, are potent antagonists of the androgen receptor (AR), a key driver in prostate cancer. Enzalutamide functions by:

-

Competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the AR.

-

Preventing the nuclear translocation of the activated AR.

-

Impairing the binding of the AR to DNA and the recruitment of co-activators, thereby inhibiting the transcription of androgen-responsive genes that promote tumor growth.

Anticancer Activity via PI3K/Akt and CDK2 Inhibition

Some this compound derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway and the cell cycle regulator CDK2.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its overactivation is common in many cancers. Certain this compound derivatives can inhibit components of this pathway, leading to apoptosis of cancer cells.

CDK2 and Cell Cycle Progression: Cyclin-dependent kinase 2 (CDK2) plays a vital role in the G1/S transition of the cell cycle. Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.

Applications in Protein Sequencing

2-Thiohydantoins are central to the Edman degradation method for N-terminal protein sequencing and are also used in C-terminal sequencing.

Edman Degradation (N-Terminal Sequencing)

This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.

Workflow:

-

Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: Under acidic conditions (e.g., with trifluoroacetic acid), the PTC-derivatized N-terminal amino acid is cleaved from the peptide as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

The cycle is repeated on the shortened peptide.

C-Terminal Sequencing

Methods for C-terminal sequencing also utilize isothiocyanates to form thiohydantoin derivatives of the C-terminal amino acid, allowing for its cleavage and identification. The process generally involves:

-

Activation: The C-terminal carboxyl group is activated, typically with acetic anhydride.

-

Derivatization: The activated carboxyl group reacts with an isothiocyanate reagent (e.g., trimethylsilyl isothiocyanate or triphenylgermanyl isothiocyanate) to form a peptidyl thiohydantoin.

-

Cleavage: The C-terminal thiohydantoin-amino acid is cleaved from the peptide, often under basic conditions.

-

Identification: The released thiohydantoin derivative is identified by chromatography.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. Their synthesis is well-established, and their chemical properties make them amenable to a wide range of modifications to optimize their therapeutic potential. The role of 2-thiohydantoins as key intermediates in protein sequencing further underscores their importance in biochemical research. This guide provides a foundational understanding of the core chemical and biological aspects of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

2-Thiohydantoin Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoin derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. As sulfur analogs of hydantoins, they possess a five-membered ring structure that serves as a privileged scaffold in drug discovery. The inherent structural features of the this compound core, including hydrogen bond donors and acceptors, allow for diverse substitutions at various positions, leading to a broad spectrum of pharmacological activities.[1][2] These compounds have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[3][4][5] Notably, the FDA-approved drugs enzalutamide and apalutamide, used in the treatment of prostate cancer, feature the this compound moiety, highlighting the clinical significance of this chemical class. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, complete with experimental protocols and pathway diagrams to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. One of the most common and effective methods is the condensation reaction of an appropriate aldehyde with a hydantoin or thiohydantoin precursor.

Experimental Protocol: Synthesis of 5-(4-Hydroxybenzylidene)-2-thiohydantoin

This protocol details the synthesis of a representative 5-arylidene-2-thiohydantoin derivative through a Knoevenagel condensation reaction.

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Ethanol

-

Piperidine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 8.6 mmol) and 4-hydroxybenzaldehyde (1.05 g, 8.6 mmol) in 20 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Crystallization: Upon completion of the reaction, cool the mixture in an ice bath to induce the crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Dry the purified product under vacuum.

This general procedure can be adapted for the synthesis of a wide range of 5-substituted-2-thiohydantoin derivatives by using different substituted aldehydes.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a remarkable range of biological activities, which are summarized below with quantitative data from various studies.

Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have demonstrated efficacy against various cancer cell lines, often through the inhibition of key signaling pathways.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Enzalutamide (MDV3100) | LNCaP-AR | IC50 | 2.448 μM | |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | HepG2 | IC50 | 2.448 μM | |

| 5-arylidine-2-thiohydantoin (Compound 27) | Mycobacterium tuberculosis | % Inhibition | 97% | |

| 5-arylidine-2-thiohydantoin (Compound 28) | Mycobacterium tuberculosis | % Inhibition | 95% | |

| 5-arylidine-2-thiohydantoin (Compound 27) | Mycobacterium tuberculosis | IC50 | 6.7 µM | |

| 5-arylidine-2-thiohydantoin (Compound 28) | Mycobacterium tuberculosis | IC50 | 4.5 µM | |

| This compound analogue (Compound 12) | Mutant IDH1 (R132H) | Ki | 4.7 µM | |

| 3-octyl-5,5-diphenyl-2-thiohydantoin (37) | Fatty Acid Amide Hydrolase (FAAH) | IC50 | 6.1 ± 0.3 µM | |

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | RAW264.7 | IC50 | 197.68 μg/mL | |

| Celecoxib (Reference Drug) | RAW264.7 | IC50 | 251.2 μg/mL |

Antimicrobial Activity

Several this compound derivatives have shown significant activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cellular processes.

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| 5-arylidine-2-thiohydantoin (Compound 27) | Mycobacterium tuberculosis | MIC | 0.78 µg/mL | |

| 5-arylidine-2-thiohydantoin (Compound 28) | Mycobacterium tuberculosis | MIC | 1.56 µg/mL | |

| 5-arylidene-2-thiohydantoin derivative (Compound 4b) | Pseudomonas aeruginosa | Active | - | |

| 5-arylidene-2-thiohydantoin derivative (Compound 4b) | Candida albicans | Active | - | |

| 5-arylidene-2-thiohydantoin derivative (Compound 4b) | Aspergillus niger | Active | - | |

| 5-arylidene-2-thiohydantoin with dimethoxy phenyl at position 5 (30) | Erysiphe graminis, Uromyces appendiculatus, Botrytis cinerea | High Fungicidal Activity | - | |

| 5-Arylidene-2-thiohydantoin derivative (31) | Botrytis cinerea | Inhibition Rate | 71.9% | |

| 5-Arylidene-2-thiohydantoin derivative (32) | Alternaria solani | Inhibition Rate | 57.6% |

Antioxidant Activity

Certain this compound derivatives have been evaluated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.

| Compound/Derivative | Activity Metric | Value (µM) | Reference |

| This compound derivative (4d) | IC50 | 1.380 | |

| Vitamin C (Positive Control) | IC50 | 1.726 | |

| This compound derivative (4a) | IC50 | 4.147 |

Antidiabetic Activity

The inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase, is a key strategy in managing diabetes. Certain this compound derivatives have shown promise in this area.

| Compound/Derivative | Enzyme | Activity Metric | Value (µg/mL) | Reference |

| Thiohydantoin derivative (FP4) | α-amylase | IC50 | 128.90 | |

| Thiohydantoin derivative (FP5) | α-amylase | IC50 | 135.45 | |

| Thiohydantoin derivative (FP2) | α-amylase | IC50 | 140.25 | |

| Thiohydantoin derivative (FP6) | α-amylase | IC50 | 145.30 | |

| Acarbose (Standard Inhibitor) | α-amylase | IC50 | 75.70 |

Key Experimental Protocols for Biological Evaluation

To assess the biological activities of this compound derivatives, several standardized in vitro assays are commonly employed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative (test compound)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the liquid growth medium directly in the wells of a 96-well plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the growth medium and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (medium with inoculum, no compound) to ensure microbial growth and a negative control well (medium only) for sterility check.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch into smaller sugars.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Phosphate buffer (pH 6.9)

-

This compound derivative (test compound)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, pre-incubate a mixture of the this compound derivative at various concentrations and the α-amylase solution in phosphate buffer at 37°C for 10 minutes.

-

Substrate Addition: Add the starch solution to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding the DNSA reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced by the enzymatic activity.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer. The intensity of the color is proportional to the amount of reducing sugar produced, and thus inversely proportional to the enzyme inhibition.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Androgen Receptor (AR) Signaling Pathway

Arylthiohydantoin derivatives, such as enzalutamide, are potent antagonists of the androgen receptor (AR). In prostate cancer, AR signaling is a key driver of tumor growth and progression. Enzalutamide exerts its anticancer effect by targeting multiple steps in the AR signaling cascade. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the receptor, and impairs the binding of the AR to DNA, thereby blocking the transcription of androgen-dependent genes.

Caption: Androgen Receptor signaling pathway and points of inhibition by Enzalutamide.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit components of this pathway, such as AKT1, leading to the suppression of tumor growth. Inhibition of AKT prevents the phosphorylation of its downstream targets, which can induce apoptosis and cell cycle arrest in cancer cells.

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by this compound derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition. Overexpression or aberrant activation of CDK2 is common in cancer, leading to uncontrolled cell proliferation. Some this compound derivatives have been identified as inhibitors of CDK2, thereby arresting the cell cycle and preventing cancer cell division.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of 2-Thiohydantoin formation

An In-depth Technical Guide on the Mechanism of 2-Thiohydantoin Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoins are a class of sulfur-containing heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and as intermediates in important biochemical methodologies.[1][2] Their derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] A thorough understanding of the mechanisms governing their formation is paramount for the rational design of novel therapeutics and the optimization of synthetic protocols. This guide provides an in-depth analysis of the core mechanisms of this compound formation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Mechanisms of this compound Formation

The synthesis of 2-thiohydantoins can be primarily achieved through three distinct mechanistic pathways. The choice of pathway is often dictated by the starting materials and desired substitution pattern on the thiohydantoin ring.

Reaction of α-Amino Acids or Esters with Isothiocyanates (Edman Degradation Pathway)

This is arguably the most recognized and widely utilized method for this compound synthesis, famously forming the chemical basis of the Edman degradation for N-terminal protein sequencing.[4] The reaction proceeds via a two-step mechanism:

-

Step 1: Formation of a Phenylthiocarbamoyl (PTC) Derivative. The reaction is initiated by the nucleophilic attack of the α-amino group of an amino acid or peptide on the carbon atom of an isothiocyanate, typically phenyl isothiocyanate (PITC). This addition reaction, usually carried out under mildly alkaline conditions, forms a phenylthiocarbamoyl (PTC)-amino acid derivative.

-

Step 2: Intramolecular Cyclization and Cleavage. Under anhydrous acidic conditions, the sulfur atom of the PTC group attacks the adjacent carbonyl carbon of the amino acid. This leads to the formation of a five-membered ring intermediate, a thiazolinone derivative. This intermediate is then cleaved from the peptide chain.

-

Step 3: Conversion to Phenylthiohydantoin (PTH). The thiazolinone derivative subsequently rearranges in an acidic medium to form the more stable phenylthiohydantoin (PTH)-amino acid derivative, which can then be identified.

Kinetic studies on the reaction of α-amino acid methyl esters with allyl isothiocyanate have proposed a two-step mechanism where the initial addition is followed by a rate-determining intramolecular cyclization step.

Direct Condensation of α-Amino Acids with Thiourea

A straightforward method for synthesizing 2-thiohydantoins involves the direct condensation of an α-amino acid with thiourea at elevated temperatures (170-220°C) in the absence of a solvent. The proposed mechanism for this reaction is as follows:

-

Step 1: Amide Bond Formation. One of the amino groups of thiourea performs a nucleophilic attack on the carboxyl group of the α-amino acid, leading to the formation of an amide bond with the elimination of a water molecule.

-

Step 2: Intramolecular Cyclization. The α-amino group of the original amino acid then attacks the thiocarbonyl carbon of the thiourea moiety. This is accompanied by the elimination of an ammonia molecule, resulting in the formation of the this compound ring.

An important feature of this method is that the α-amino group of the amino acid becomes part of the final ring structure, and racemization at the α-carbon is generally not observed during the cyclization process.

Reaction of Acyl-α-Amino Acids with Thiocyanate

This synthetic route utilizes N-acylated α-amino acids and a thiocyanate salt in the presence of a dehydrating agent like acetic anhydride. The reaction is believed to proceed through an azlactone intermediate:

-

Step 1: Formation of an Azlactone. The N-acyl-α-amino acid undergoes intramolecular cyclization, facilitated by the acetic anhydride, to form a highly reactive azlactone (or oxazolone) intermediate.

-

Step 2: Nucleophilic Attack by Thiocyanate. The thiocyanate ion acts as a nucleophile and attacks the carbonyl carbon of the azlactone ring, causing the ring to open.

-

Step 3: Intramolecular Cyclization. The newly formed intermediate then undergoes a second intramolecular cyclization, where the nitrogen atom attacks a carbonyl group, to form the this compound ring.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound formation, including reaction yields and kinetic parameters.

Table 1: Yields of 2-Thiohydantoins from the Reaction of α-Amino Acids with Thiourea

| Amino Acid | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) |

| L-Glycine | 180 | 30 | 85 |

| L-Alanine | 180 | 45 | 82 |

| L-Valine | 190 | 60 | 78 |

| L-Leucine | 190 | 60 | 75 |

| L-Isoleucine | 190 | 60 | 73 |

| L-Phenylalanine | 200 | 60 | 70 |

Table 2: Rate Constants for the Formation of 2-Thiohydantoins from α-Amino Acid Methyl Esters and Allyl Isothiocyanate (AITC)

| Amino Acid Methyl Ester | Rate Constant (k) x 10⁻⁵ (s⁻¹) |

| Glycine | 4.18 |

| L-Alanine | 7.55 |

| L-Phenylalanine | 20.4 |

Experimental Protocols

Below are generalized experimental protocols for the key synthetic methods described.

Protocol 1: Synthesis of 2-Thiohydantoins from α-Amino Acids and Thiourea

-

Mixing Reagents: A mixture of the desired L-α-amino acid and thiourea (typically in a 1:3 molar ratio) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The flask is heated in a heating mantle or oil bath to the specified temperature (ranging from 170 to 220°C). The mixture is stirred continuously.

-

Reaction Monitoring: The reaction proceeds as the mixture melts and fumes. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete (typically 30-60 minutes), the flask is cooled to room temperature. The resulting solid is dissolved in a suitable solvent (e.g., water or ethanol), and the product is purified by filtration, extraction, or column chromatography.

Protocol 2: Synthesis of 1-Acetyl-2-Thiohydantoins from α-Amino Acids

-

Reagent Mixture: The α-amino acid is suspended in acetic anhydride.

-

Addition of Thiocyanate: Ammonium thiocyanate is added to the suspension.

-

Heating: The reaction mixture is heated, often to reflux, for a specified period.

-

Isolation and Purification: After cooling, the product often crystallizes from the reaction mixture. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Edman Degradation for N-Terminal Sequencing (Illustrative)

-

Coupling: The peptide is dissolved in a basic buffer (pH 8-9), and phenyl isothiocyanate (PITC) is added. The reaction is typically carried out at 40-50°C to form the PTC-peptide.

-

Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative.

-

Extraction: The thiazolinone derivative is selectively extracted into an organic solvent (e.g., ethyl acetate).

-

Conversion and Identification: The extracted thiazolinone is treated with an aqueous acid to convert it to the more stable PTH-amino acid, which is then identified using chromatographic techniques like HPLC.

Conclusion

The formation of 2-thiohydantoins is a cornerstone of synthetic and analytical chemistry, with profound implications for drug discovery and proteomics. The primary mechanisms—reaction with isothiocyanates, direct condensation with thiourea, and the azlactone pathway—offer versatile routes to this important heterocyclic system. By understanding the intricacies of these reaction pathways, researchers can better control reaction outcomes, optimize yields, and design novel derivatives with tailored biological activities. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this compound-based compounds.

References

Spectroscopic analysis of 2-Thiohydantoin (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key structural features and analytical methodologies for the unambiguous characterization of this important scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the heterocyclic ring. The chemical shifts are influenced by the solvent and any substituents on the ring. For the parent this compound (derived from glycine), the key resonances are observed for the methylene protons at the C5 position and the protons attached to the nitrogen atoms (N1-H and N3-H). In general, 2-thiohydantoins exhibit three characteristic ¹H-NMR chemical shifts: H-5 at 4.0-4.5 ppm, N1-H at 8.9-9.5 ppm, and N3-H at 10.5-11.0 ppm[1].

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ |

| CH₂ (C5) | ~4.03 |

| NH (N1) | ~9.80 |

| NH (N3) | ~11.61 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. The most notable signals are the downfield shifts of the carbonyl (C4) and thiocarbonyl (C2) carbons. The substitution of the C2 carbonyl oxygen in hydantoin with sulfur in this compound leads to a significant downfield shift for the C2 carbon. Characteristic peaks in the ¹³C-NMR spectra for 2-thiohydantoins are observed at 50-70 ppm for C-5 and 156-187 ppm for the thiocarbonyl and carbonyl groups[1].

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |

| C2 (C=S) | ~187.38 |

| C4 (C=O) | ~178.40 |

| C5 (CH₂) | ~54.21 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most diagnostic absorptions are the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3400 |

| C=O (Amide) | Stretch | 1700 - 1745 |

| C=S (Thioamide) | Stretch | 1100 - 1300 |

The presence of a strong absorption band in the 1700-1745 cm⁻¹ region is indicative of the C4 carbonyl group, while the appearance of a band in the 1100-1300 cm⁻¹ range confirms the presence of the C2 thiocarbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which can aid in structural confirmation. The molecular weight of the parent this compound is 116.14 g/mol . Depending on the ionization technique used, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) can be observed.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₄N₂OS |

| Molecular Weight | 116.14 g/mol |

| Exact Mass | 116.0044 |

| Key Ion Peaks (m/z) | 116 (M⁺), 88, 60 |

Electron ionization (EI) can lead to fragmentation, providing structural information. Electrospray ionization (ESI) is a softer ionization technique that typically results in the observation of the protonated molecule.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Proton decoupled

-

Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.

-

The ground sample is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

The mixture is further ground to ensure homogeneity.

-

The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.

-

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: An ESI or EI mass spectrometer is used for analysis.

-

Electrospray Ionization (ESI-MS):

-

The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.

-

The analysis can be performed in both positive and negative ion modes.

-

-

Electron Ionization (EI-MS):

-

A small amount of the solid or a solution of the sample is introduced into the ion source via a direct insertion probe.

-

The sample is vaporized by heating, and then ionized by a beam of electrons (typically 70 eV).

-

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

Navigating the Chemical Landscape of 2-Thiohydantoins: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of 2-Thiohydantoin Compounds.

This in-depth technical guide provides a critical overview of the solubility and stability of this compound compounds, a class of heterocyclic molecules of significant interest in pharmaceutical chemistry and drug discovery.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining detailed experimental protocols, and visualizing relevant biological pathways.

Executive Summary

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, primarily their solubility and stability, which govern their bioavailability, formulation, and shelf-life. This guide offers a comprehensive examination of these parameters, presenting quantitative data in accessible formats, detailing methodologies for their assessment, and providing visual representations of their interactions within key signaling pathways.

Solubility Profile of this compound Compounds

The solubility of this compound derivatives is a critical determinant of their utility in drug development. Poor solubility can hinder absorption and lead to variable therapeutic outcomes. The solubility of these compounds is influenced by the nature and position of substituents on the thiohydantoin ring.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and select derivatives in various solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 50 | 0.43 | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 23 | 0.198 | Not Specified | |

| Water | 12 | 0.103 | Not Specified |

Table 2: Aqueous Solubility of this compound Derivatives

| Compound | Solubility (µM) | pH | Method | Reference |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | 2.448 (IC50 in HepG2 cells) | Not Specified | Cell-based assay |

Note: The data for the derivative in Table 2 represents its effective concentration in a biological assay, which is related to its solubility and permeability.

General Solubility Observations

Qualitative assessments indicate that this compound is soluble in benzene and toluene, and slightly soluble in methanol, ethanol, ether, acetone, and glacial acetic acid. The solubility of 5,5-dimethyl-2,4-dithiohydantoin has been noted in aqueous sodium bicarbonate and acetate solutions, which is attributed to its acidic nature. The thioxo group in the hydantoin ring generally enhances lipophilicity.

Stability of this compound Compounds

The stability of the this compound ring is a crucial factor for its application in pharmaceuticals, influencing storage conditions and degradation pathways. The primary routes of degradation are hydrolysis under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

The hydrolysis of 1-acyl-2-thiohydantoins in aqueous sulfuric acid has been studied in detail, revealing a shift in mechanism from A-2 to A-1 at high acid concentrations. The rate of hydrolysis is influenced by the substituents on the acyl group and the thiohydantoin ring.

Table 3: Rate Constants for Acid Hydrolysis of 1-Benzoyl-2-thiohydantoins in 58.0% H₂SO₄

| Substituent on Benzoyl Group | k (10⁻⁴ sec⁻¹) |

| p-Methoxy | 11.2 |

| p-Methyl | 4.33 |

| m-Methyl | 3.00 |

| H | 2.67 |

| p-Chloro | 1.33 |

| m-Chloro | 0.73 |

| p-Nitro | 0.25 |

Base-Catalyzed Hydrolysis

Under basic conditions, the N3 proton of the this compound ring can ionize, leading to hydrolysis. The rate of base-catalyzed hydrolysis is influenced by the pH and ionic strength of the buffer. In strongly alkaline solutions, hydrolysis to the corresponding amino acid and carboxylic acid occurs rapidly. The pKa of the N3 proton for 5-substituted 1-acyl-2-thiohydantoins is in the range of 6.5-7.0.

Experimental Protocols

Accurate determination of solubility and stability is paramount in drug development. The following sections provide detailed methodologies for key experiments.

Protocol for Determining Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a this compound compound in a given solvent.

Materials:

-

This compound compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the incubation period, visually confirm the presence of undissolved solid to ensure saturation.

-

Allow the suspension to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the this compound compound of known concentrations in the same solvent.

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Develop a suitable HPLC method to separate the compound of interest from any potential impurities.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the this compound compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Calculation:

-

The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µM).

-

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the stability of a drug substance by separating the intact drug from its degradation products.

Objective: To develop and validate an HPLC method capable of quantifying the decrease of the active this compound compound and the increase of its degradation products over time under various stress conditions.

Materials:

-

This compound compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, buffers)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

Procedure:

-

Method Development:

-

Wavelength Selection: Determine the UV absorbance maximum of the this compound compound using the PDA detector.

-

Column and Mobile Phase Selection: Select a suitable stationary phase (e.g., C18) and optimize the mobile phase composition (e.g., gradient elution with a mixture of aqueous buffer and organic solvent) to achieve good separation between the parent compound and potential degradation products.

-

Forced Degradation Studies: Subject the this compound compound to stress conditions to generate degradation products. This typically includes:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photolytic Degradation: Expose the compound (in solution and as a solid) to light in a photostability chamber.

-

-

Method Optimization: Analyze the stressed samples using the initial HPLC conditions and adjust parameters (e.g., gradient profile, flow rate, column temperature) to achieve adequate resolution between the parent peak and all degradation peaks.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

-

Stability Study Execution:

-

Place the this compound compound under long-term and accelerated storage conditions (as defined by ICH guidelines).

-

At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the amount of the parent compound remaining and any degradation products formed.

-

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been identified as potent inhibitors of key enzymes involved in cellular signaling, highlighting their therapeutic potential, particularly in oncology.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Some this compound derivatives have been shown to inhibit AKT1, a key kinase in this pathway. Inhibition of AKT1 can lead to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth.

Inhibition of CDK2/Cyclin E in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of this complex is common in cancer. Certain this compound derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in AEA levels, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anti-inflammatory responses. Some this compound derivatives have been explored as FAAH inhibitors.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound compounds. The presented data and protocols are intended to aid researchers and drug development professionals in the rational design and advancement of this compound-based therapeutics. A thorough understanding of these fundamental physicochemical properties is essential for unlocking the full potential of this promising class of molecules. Further research is warranted to expand the quantitative solubility and stability database for a wider range of this compound derivatives to facilitate more robust structure-property relationship studies.

References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]

- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

The Synthesis of 2-Thiohydantoins: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthesis has been a subject of extensive research for over a century, evolving from classical condensation reactions to modern, highly efficient methodologies. This in-depth technical guide provides a comprehensive overview of the historical development of this compound synthesis, complete with detailed experimental protocols for key methods, comparative data, and workflow visualizations to aid researchers in this important field.

Early Pioneering Syntheses: The Foundation

The early 20th century saw the initial development of fundamental methods for constructing the this compound ring, primarily revolving around the use of amino acids and their derivatives. These foundational methods are still relevant and often serve as the basis for modern adaptations.

The Johnson and Nicolet Synthesis (1911)

One of the earliest and most classical methods involves the reaction of N-acyl-α-amino acids with a thiocyanate salt in the presence of a dehydrating agent, typically acetic anhydride.[1] This method proceeds through the formation of an azlactone intermediate, which is then opened by the thiocyanate nucleophile, followed by cyclization to the this compound.

Experimental Protocol: Synthesis of 3-Acetyl-2-thiohydantoin from Aceturic Acid

-

Reactant Mixture: Suspend aceturic acid (2.0 g) and dry potassium thiocyanate (2.0 g) in a mixture of acetic anhydride (5 mL) and glacial acetic acid (1 mL).

-

Reaction: Gently heat the mixture on a steam bath. The reactants will dissolve quickly, and the solution will turn into an orange-colored viscous liquid within approximately 5 minutes.

-

Work-up: After the initial reaction, further processing such as hydrolysis with strong acid (e.g., hydrochloric acid) is typically required to remove the N-acyl group and isolate the final this compound.

The Biltz Synthesis (1908)

The Biltz synthesis provides a route to 5,5-disubstituted (thio)hydantoins from a 1,2-diketone (like benzil) and urea or thiourea.[2] This reaction is often conducted under basic conditions and can be significantly accelerated by microwave irradiation.[1]

Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thiohydantoin

-

Reactant Mixture: To a solution of benzil (2.1 g, 10 mmol) and thiourea (1.14 g, 15 mmol) in 10 mL of DMSO, add a solution of potassium hydroxide (1.71 g, 30 mmol) in 5 mL of distilled water in one portion with stirring.

-

Reaction: Heat the reaction mixture in an oil bath at 125 °C for 1 hour. The mixture will become dark red.

-

Work-up: Pour the reaction mixture onto ice (approximately 500 g) and acidify with concentrated HCl.

-

Isolation: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified product.

Direct Condensation Methods

A significant simplification in this compound synthesis came with the development of methods that directly condense α-amino acids with a sulfur-containing reagent, bypassing the need for N-acylation.

Synthesis from α-Amino Acids and Thiourea

A straightforward and cost-effective method involves the direct heating of an α-amino acid with thiourea in the absence of a solvent.[3][4] This approach is particularly effective for amino acids with non-polar side chains.

Experimental Protocol: General Procedure for the Synthesis of 2-Thiohydantoins from α-Amino Acids and Thiourea

-

Reactant Mixture: Mix the desired L-α-amino acid and thiourea in a round-bottomed flask. A common molar ratio is 1:3 (amino acid:thiourea).

-

Reaction: Heat the mixture with stirring. The temperature is typically raised to the melting point of thiourea (around 175-180 °C). The mixture will melt and fume. The reaction is continued for a specified time (e.g., 45 minutes) at this temperature.

-

Work-up: After cooling, the product can be purified. For 2-thiohydantoins derived from amino acids with non-polar side chains, a simple precipitation from water is often sufficient to remove the highly water-soluble thiourea. For other derivatives, silica gel column chromatography may be necessary.

Synthesis from α-Amino Acids and Isothiocyanates

The reaction of α-amino acids or their esters with isothiocyanates is a versatile and widely used method for preparing N3-substituted 2-thiohydantoins. This reaction forms the basis of the Edman degradation for peptide sequencing.

Experimental Protocol: Synthesis of 3-Allyl-5-substituted-2-thiohydantoins

-

Amino Acid Ester Preparation: Prepare the amino acid methyl ester hydrochloride by reacting the amino acid (5 mmol) with methanolic HCl (generated from 5 mL of methanol and 2 mL of acetyl chloride at 0 °C) overnight at room temperature. Remove the solvent in vacuo.

-

Thiourea Formation: Dissolve the amino acid methyl ester hydrochloride (5 mmol) in CH₂Cl₂ or CHCl₃ (15 mL) with triethylamine (5 mmol) and stir for 20 minutes at room temperature.

-

Cyclization: Add allyl isothiocyanate (5 mmol) dropwise and heat the mixture under reflux for 7 hours.

-

Work-up: Cool the solution to room temperature and remove the solvent in vacuo. Dissolve the residue in CH₂Cl₂, wash with water and brine, and dry over anhydrous Na₂SO₄. The product can be further purified by chromatography.

Multi-Component and Modern Synthetic Approaches

More recent developments have focused on improving the efficiency, diversity, and environmental friendliness of this compound synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, a cyanide source (like potassium cyanide), and ammonium carbonate. While the classical reaction yields hydantoins, variations exist to produce thiohydantoins.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for several this compound synthesis methods, including the Biltz synthesis and reactions involving isothiocyanates.

Quantitative Data Summary

The following tables summarize quantitative data for some of the key synthetic methods, allowing for a comparison of their efficiency under different conditions.

Table 1: Synthesis of 2-Thiohydantoins via Direct Condensation of α-Amino Acids with Thiourea

| α-Amino Acid | Molar Ratio (AA:Thiourea) | Temperature (°C) | Time (min) | Yield (%) |

| L-Alanine | 1:3 | 180 | 45 | 85 |

| L-Valine | 1:3 | 180 | 45 | 92 |

| L-Leucine | 1:3 | 180 | 45 | 95 |

| L-Phenylalanine | 1:3 | 180 | 45 | 90 |

| L-Proline | 1:3 | 180 | 60 | 88 |

| L-Tryptophan | 1:3 | 180 | 45 | 82 |

Table 2: Synthesis of 5,5-Diphenyl-2-thiohydantoin (Biltz Synthesis)

| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | KOH | Ethanol | Reflux | 2 h | Moderate | Implied in search results |

| Microwave-Assisted | KOH | DMSO/Water | 125 | 1 h | 92 |

Visualizing the Synthetic Landscape

The following diagrams, generated using the DOT language, illustrate the historical progression of this compound synthesis methods and a typical experimental workflow.

Caption: Historical development of this compound synthesis methods.

Caption: General experimental workflow for this compound synthesis.

Conclusion